molecular formula C16H22ClN B14433566 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride CAS No. 76777-02-1

2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride

Katalognummer: B14433566
CAS-Nummer: 76777-02-1
Molekulargewicht: 263.80 g/mol
InChI-Schlüssel: SBZRLBZOFIOKRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride is a complex organic compound with a unique structure that includes a cyclopropylmethyl group and a hexahydro-1,6-methano-2-benzazocine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the compound in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wirkmechanismus

The mechanism by which 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzazocine derivatives and cyclopropylmethyl-substituted compounds. Examples include:

Uniqueness

What sets 2-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride apart is its unique combination of a cyclopropylmethyl group and a benzazocine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

76777-02-1

Molekularformel

C16H22ClN

Molekulargewicht

263.80 g/mol

IUPAC-Name

9-(cyclopropylmethyl)-9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride

InChI

InChI=1S/C16H21N.ClH/c1-2-6-15-14(5-1)13-4-3-9-17(16(15)10-13)11-12-7-8-12;/h1-2,5-6,12-13,16H,3-4,7-11H2;1H

InChI-Schlüssel

SBZRLBZOFIOKRT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(C3=CC=CC=C23)N(C1)CC4CC4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.